Deacetylphomoxanthone A

Gastric cancer NCX1 agonist Xanthone dimer SAR

Deacetylphomoxanthone A (12-ODPXA) is the only phomoxanthone-family compound validated as an NCX1 reverse-mode agonist (gastric cancer, AGS IC50 5.2 µM) and P2X7R/NLRP3 inflammasome blocker (UC/sepsis models). Unlike phomoxanthone A (mitochondrial depolarization), 12-ODPXA uniquely engages NCX1/Ca²⁺/PI3K/AKT/β-catenin and PDK4/glycolysis pathways. Researchers investigating ion channel-targeted oncology or inflammasome biology must specify 12-ODPXA—generic within-class substitution is scientifically invalid. Ideal for focused natural-product libraries and medium-throughput phenotypic screening.

Molecular Formula C30H30O12
Molecular Weight 582.6 g/mol
Cat. No. B1251089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylphomoxanthone A
Synonymsdeacetylphomo-xanthone A
deacetylphomoxanthone A
Molecular FormulaC30H30O12
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1O)CO)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)CO)O)C)O)O)O
InChIInChI=1S/C30H30O12/c1-11-7-17(35)21-23(37)19-15(33)5-3-13(25(19)41-29(21,9-31)27(11)39)14-4-6-16(34)20-24(38)22-18(36)8-12(2)28(40)30(22,10-32)42-26(14)20/h3-6,11-12,27-28,31-34,37-40H,7-10H2,1-2H3/t11-,12-,27-,28-,29+,30+/m1/s1
InChIKeyHDXCVYGAXUUIOZ-XLXCAQMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylphomoxanthone A for Oncology & Inflammation Research: Compound Class, Source, and Core Identity


Deacetylphomoxanthone A (also referred to as 12-O-deacetyl-phomoxanthone A or 12-ODPXA) is a dimeric tetrahydroxanthone belonging to the phomoxanthone family of fungal natural products [1]. It is distinguished from the parent compound phomoxanthone A by the absence of an acetyl group at the 12-O position, a structural modification that alters both its physicochemical properties and biological target engagement profile [1]. The compound was first isolated from the endophytic fungus Phomopsis sp. BCC 1323 and later from Diaporthe goulteri and Phomopsis longicolla [2]. It has emerged as a mechanistically distinctive small-molecule probe with demonstrated activity across gastric cancer, ovarian cancer, and inflammatory disease models [3].

Why Phomoxanthone A, Deacetylphomoxanthone B, or Dicerandrol A Cannot Substitute for Deacetylphomoxanthone A in Target-Based Studies


Within the phomoxanthone family, acetylation status and dimer linkage position are critical determinants of both target engagement and cellular selectivity [1]. Phomoxanthone A (PXA), the 12-O-acetylated parent, induces apoptosis via mitochondrial membrane depolarization and caspase-3/7 activation, with no reported activity at the sodium-calcium exchanger NCX1 [2]. Deacetylphomoxanthone A, by contrast, functions as an NCX1 reverse-mode agonist, triggering a distinct Ca²⁺/PI3K/AKT/β-catenin signaling cascade in gastric cancer cells [3]. Deacetylphomoxanthone B, despite sharing the deacetylated motif, bears a different biaryl linkage and exhibits substantially weaker and narrower cytotoxicity (IC₅₀ 4.14–29.20 μM across a limited panel) [4]. Dicerandrol A, while more potent (IC₅₀ 1.76–4.19 μM), lacks the NCX1-mediated mechanism and the anti-inflammatory P2X7R/NLRP3 inflammasome blockade that uniquely characterize deacetylphomoxanthone A [3][5]. These divergent mechanisms and selectivity profiles make generic within-class substitution scientifically invalid for mechanistic or target-identification studies.

Deacetylphomoxanthone A: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Gastric Cancer Cytotoxicity: 2–5 Fold Superiority Over Cisplatin with NCX1 Target Engagement

In a 2025 structure-activity relationship study encompassing 18 xanthone dimers (Xds), 12-O-deacetyl-phomoxanthone A (compound 4) was identified as a high-yield, potent member of the active xanthone-xanthone subclass. Against the gastric cancer cell line AGS, the compound exhibited an IC₅₀ of 5.2 μM, and the broader active Xds panel demonstrated 2–5 fold greater anti-proliferative potency than the positive control cisplatin [1]. Critically, mechanistic studies were conducted specifically on compound 4 (not other family members), revealing that it activates the Na⁺/Ca²⁺ exchanger NCX1 in reverse mode, increasing intracellular Ca²⁺ and inhibiting the PI3K/AKT/β-catenin pathway — a target engagement profile not observed for phomoxanthone A, which acts via mitochondrial depolarization [1][2]. By contrast, xanthone-chromanone type dimers in the same panel showed no significant anti-proliferative effect against AGS cells [1].

Gastric cancer NCX1 agonist Xanthone dimer SAR

Ovarian Cancer Cell Selectivity: 5.4–8.6 Fold Therapeutic Window Over Normal Ovarian Epithelial Cells

In a 2024 study evaluating 12-ODPXA against ovarian cancer (OC), the compound inhibited SKOV-3 and ES-2 OC cell proliferation with IC₅₀ values of 6.08 μM and 3.8 μM, respectively, after 72 h of treatment. By contrast, the IC₅₀ against normal human ovarian epithelial IOSE80 cells was 32.58 μM, yielding a selectivity window of 5.4-fold (SKOV-3) to 8.6-fold (ES-2) [1]. This cancer-selective cytotoxicity was linked to PDK4 downregulation and suppression of glycolysis, a mechanism not observed in the same assay context for other phomoxanthone family members. While phomoxanthone A was previously shown to exhibit up to 100-fold selectivity against PBMCs from healthy donors, that data derives from different cell systems (blood cancer vs. solid tumor panels) and cannot be directly equated [2]. The 12-ODPXA study further demonstrated in vivo tumor growth and migration suppression in a zebrafish xenograft model, providing a direct in vitro-to-in vivo translational bridge [1].

Ovarian cancer PDK4 downregulation Cancer selectivity

P2X7R/NLRP3 Inflammasome Blockade: A Non-Cytotoxic Anti-Inflammatory Mechanism Unique Within the Phomoxanthone Family

A 2025–2026 study reported that 12-ODPXA significantly inhibits the P2X7R/NLRP3 inflammasome axis — a mechanism entirely distinct from the cytotoxic anticancer pathways previously described for any phomoxanthone [1]. In LPS/ATP-stimulated immortalized bone marrow-derived macrophages (iBMDMs) and peritoneal macrophages (PMs), 12-ODPXA suppressed pyroptosis and inflammatory factor expression. It targeted P2X7R and NLRP3 to block inflammasome assembly via both the P2X7R/Ca²⁺ and TLR4/NF-κB signaling pathways. In mouse models, 12-ODPXA significantly ameliorated ulcerative colitis (UC) and sepsis, and dose-dependently induced endothelium-dependent vasorelaxation of mesenteric arterioles predominantly via the EDH mechanism [1]. No other phomoxanthone family member — including phomoxanthone A, deacetylphomoxanthone B, dicerandrol A, or penexanthone A — has been reported to engage the P2X7R/NLRP3 inflammasome pathway. This represents a mechanistically orthogonal application domain that cannot be accessed by substituting any currently characterized in-class analog [2].

Ulcerative colitis Sepsis NLRP3 inflammasome P2X7R antagonist

Cytotoxicity Profile Differentiation: 12-ODPXA vs. Deacetylphomoxanthone B Across Four Cancer Lines

Although 12-ODPXA and deacetylphomoxanthone B (compound 7) share a deacetylated tetrahydroxanthone scaffold, their cytotoxicity profiles diverge substantially. In the 2013 Ding et al. panel, deacetylphomoxanthone B exhibited IC₅₀ values of 14.40 μM (MDA-MB-435 breast), 7.12 μM (HCT-116 colon), 4.14 μM (Calu-3 lung), and 29.20 μM (Huh7 liver), with no activity against MCF-10A normal breast epithelial cells (IC₅₀ > 50 μM) [1]. By comparison, 12-ODPXA demonstrated IC₅₀ values of 5.2 μM (AGS gastric), 3.8–6.08 μM (ovarian), and 32.58 μM (IOSE80 normal) across studies [2]. Deacetylphomoxanthone B was inactive (IC₅₀ > 50 μM) against MCF-10A, while 12-ODPXA showed 32.58 μM against IOSE80 — different normal-cell models, but both indicate some degree of cancer selectivity. Crucially, deacetylphomoxanthone B has no reported NCX1 activity, no PDK4-mediated glycolysis suppression, and no P2X7R/NLRP3 inflammasome activity, limiting its utility to general cytotoxicity applications without the mechanistic depth available for 12-ODPXA [1].

Cytotoxicity panel Deacetylphomoxanthone B Cross-analog comparison

Practical Procurement Advantage: High Fermentation Yield Enabling Multi-Gram Scale Isolation

In the 2025 SAR study by Lou et al., 12-O-deacetyl-phomoxanthone A (compound 4) was explicitly selected for detailed mechanistic investigation because it was obtained as a 'high-yield compound' from the co-culture and chemical conversion isolation campaign encompassing 18 xanthone dimers [1]. While exact milligram-per-liter yields are not publicly disclosed in the primary literature, the designation as 'high-yield' within a panel where multiple compounds were pursued mechanistically indicates that 12-ODPXA is among the more practically accessible members of this natural product class for repeat-purchase experimental workflows. This contrasts with several other phomoxanthone family members (e.g., phomolactonexanthones A–C), which were isolated in quantities sufficient only for initial cytotoxicity screening (IC₅₀ determinations) and structural characterization [2]. For procurement planning in academic or industrial laboratories requiring consistent, multi-experiment compound supply, yield accessibility is a non-trivial differentiator.

Fermentation yield Scale-up Natural product supply

Deacetylphomoxanthone A: Evidence-Backed Application Scenarios for Academic and Industrial Procurement


Gastric Cancer Target Identification and NCX1-Mediated Calcium Signaling Studies

12-ODPXA is the only phomoxanthone family member validated as an NCX1 reverse-mode agonist, activating the Na⁺/Ca²⁺ exchanger to suppress gastric cancer cell proliferation via the PI3K/AKT/β-catenin pathway at an IC₅₀ of 5.2 μM against AGS cells, with 2–5 fold superiority over cisplatin [1]. Research groups investigating ion channel/transporter-targeted anticancer strategies should procure 12-ODPXA specifically, as neither phomoxanthone A (mitochondrial depolarization mechanism) nor xanthone-chromanone dimers (inactive against AGS) can serve as functional surrogates for NCX1 target engagement studies [1].

Ovarian Cancer Glycolysis-Targeted Drug Discovery with PDK4 Downregulation

With IC₅₀ values of 3.8–6.08 μM in SKOV-3 and ES-2 ovarian cancer cells and a 5.4–8.6-fold selectivity window over normal IOSE80 cells, 12-ODPXA provides a quantitatively characterized tool for investigating PDK4-mediated glycolysis suppression in ovarian cancer [2]. The compound has demonstrated in vivo tumor growth and migration suppression in zebrafish xenograft models, offering a translational bridge that most phomoxanthone analogs lack [2]. Programs studying metabolic reprogramming in ovarian cancer should prioritize 12-ODPXA over deacetylphomoxanthone B, which has no reported PDK4 or glycolysis-modulating activity.

Inflammatory Bowel Disease and Sepsis Research Targeting the P2X7R/NLRP3 Inflammasome Axis

12-ODPXA is the only phomoxanthone-class compound demonstrated to block P2X7R/NLRP3 inflammasome assembly, significantly inhibiting macrophage pyroptosis and attenuating intestinal and vascular inflammation in murine UC and sepsis models [3]. For preclinical IBD or sepsis pharmacology programs seeking a natural-product-derived P2X7R/NLRP3 pathway inhibitor with in vivo efficacy data, 12-ODPXA represents a mechanistically unique tool inaccessible through any other characterized phomoxanthone analog [3][4].

Multi-Indication Screening Libraries Requiring Polypharmacology-Active Natural Product Scaffolds

12-ODPXA's demonstrated activity across three mechanistically distinct target pathways — NCX1/Ca²⁺ signaling (gastric cancer) [1], PDK4/glycolysis (ovarian cancer) [2], and P2X7R/NLRP3 inflammasome (UC/sepsis) [3] — makes it a high-value inclusion in focused natural product screening libraries. Its designation as a 'high-yield compound' within the xanthone dimer isolation panel further supports its feasibility for medium-throughput screening workflows where consistent resupply is essential [1]. Procurement for multi-target phenotypic screening should favor 12-ODPXA over analogs with narrower or unvalidated target engagement profiles.

Quote Request

Request a Quote for Deacetylphomoxanthone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.